molecular formula C6H12O2 B13418450 cis-2,3-Dimethyl-2-butene-1,4-diol

cis-2,3-Dimethyl-2-butene-1,4-diol

Cat. No.: B13418450
M. Wt: 116.16 g/mol
InChI Key: LHWNRQDQUXQQPG-WAYWQWQTSA-N
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Description

cis-2,3-Dimethyl-2-butene-1,4-diol: is an organic compound with the molecular formula C6H12O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3-Dimethyl-2-butene-1,4-diol typically involves the hydrogenation of 2,3-dimethyl-1,3-butadiene in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the selective formation of the cis-isomer.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2,3-Dimethyl-2-butene-1,4-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into saturated alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated derivatives or ethers.

Scientific Research Applications

Chemistry: cis-2,3-Dimethyl-2-butene-1,4-diol is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving diols.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of cis-2,3-Dimethyl-2-butene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

    cis-2-Butene-1,4-diol: Similar in structure but lacks the methyl groups.

    trans-2,3-Dimethyl-2-butene-1,4-diol: The trans-isomer of the compound.

    2,3-Dimethyl-1,4-butanediol: A saturated analog of the compound.

Uniqueness: cis-2,3-Dimethyl-2-butene-1,4-diol is unique due to its specific cis-configuration and the presence of methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specialized applications where specific structural attributes are required.

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(Z)-2,3-dimethylbut-2-ene-1,4-diol

InChI

InChI=1S/C6H12O2/c1-5(3-7)6(2)4-8/h7-8H,3-4H2,1-2H3/b6-5-

InChI Key

LHWNRQDQUXQQPG-WAYWQWQTSA-N

Isomeric SMILES

C/C(=C(\C)/CO)/CO

Canonical SMILES

CC(=C(C)CO)CO

Origin of Product

United States

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